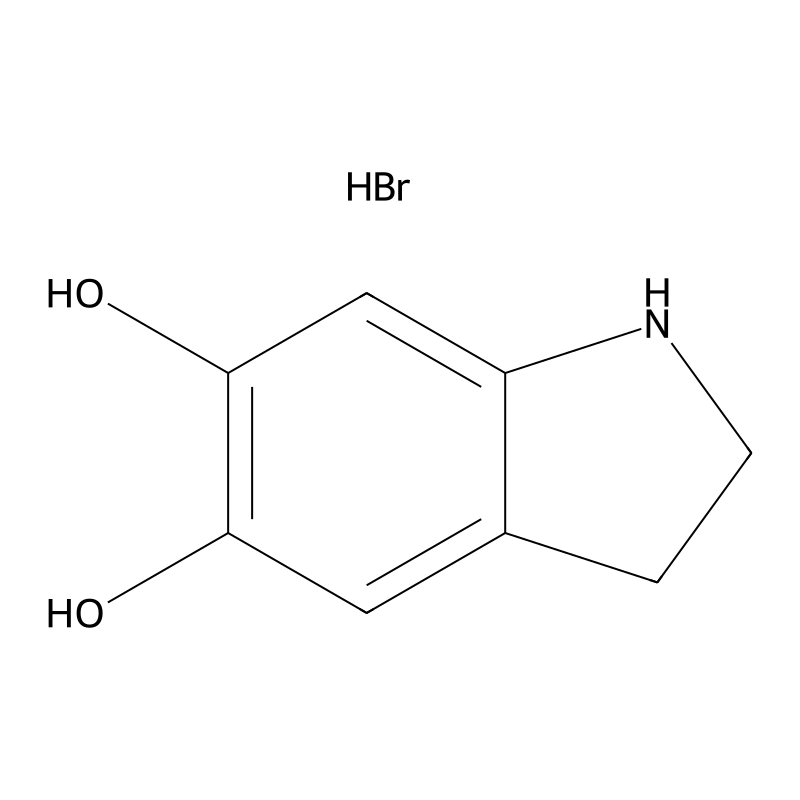

Indoline-5,6-diol hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Treatment of Ischemic Stroke

Scientific Field: Medicinal Chemistry

Summary of Application: Indoline derivatives have been designed, synthesized, and biologically evaluated as multifunctional neuroprotective agents for battling ischemic stroke.

Methods of Application: In the antioxidant assay, all compounds were tested for their protective effects against H2O2-induced death of RAW 264.7 cells.

Results or Outcomes: Among the tested compounds, 7i, 7j, and 7r exerted comparable neuroprotective effects to ifenprodil, and exhibited binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B).

Development of Pharmaceuticals

Scientific Field: Pharmaceutical Chemistry

Summary of Application: Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs.

Methods of Application: The synthesis and pharmacological activity of indoline derivatives is summarized in this review in order to support the addition of the indoline component to the toolbox of medicinal chemists.

Results or Outcomes: As research continues, dihydroindoles and their derivatives will play a greater role in the medical field.

Anti-cancer Drugs

Scientific Field: Oncology

Summary of Application: Indoline structures are being used in the development of new drug scaffolds to cope with the potentially adverse side effects of cancer chemotherapy and surgery.

Results or Outcomes: With the deepening of research, drugs containing indoline have played important roles in more disease treatment aspects, such as anti-tumor.

Antibacterial Drugs

Scientific Field: Microbiology

Summary of Application: Indoline-related alkaloids have been fully developed as antibiotics.

Results or Outcomes: With the deepening of research, drugs containing indoline have played important roles in more disease treatment aspects, such as anti-bacterial.

Anti-Inflammatory and Analgesic Drugs

Scientific Field: Pharmacology

Summary of Application: Indoline structures are being used in the development of new drug scaffolds to cope with the potentially adverse side effects of inflammation and pain.

Results or Outcomes: With the deepening of research, drugs containing indoline have played important roles in more disease treatment aspects, such as anti-inflammatory and have been used as analgesics.

Cardiovascular Drugs

Scientific Field: Cardiology

Summary of Application: Indoline structures are being used in the development of new drug scaffolds to cope with the potentially adverse side effects of cardiovascular diseases.

Results or Outcomes: With the deepening of research, drugs containing indoline have played important roles in more disease treatment aspects, such as to treat cardiovascular diseases.

Indoline-5,6-diol hydrobromide is a chemical compound with the molecular formula C8H10BrNO2. It is classified as a derivative of indoline, which features a bicyclic structure comprising a benzene ring fused with a five-membered nitrogenous ring. This compound is characterized by its hydroxyl substituents located at the 5 and 6 positions of the indoline structure, contributing to its aromatic and weakly basic properties. Indoline-5,6-diol hydrobromide is often encountered in scientific research, particularly in medicinal chemistry and organic synthesis .

There is no current scientific research on the specific mechanism of action of IDH in biological systems.

Future Research Directions

Given its use in cosmetics as a hair dye, future research on IDH could explore:

- Its interaction with hair keratin and the dyeing mechanism.

- Potential skin sensitization or other adverse effects.

- Environmental impact during hair dye production and disposal.

- Oxidation: The hydroxyl groups at positions 5 and 6 can be oxidized to form quinones using agents such as potassium permanganate or chromium trioxide.

- Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound to dihydro derivatives.

- Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, utilizing halogens or nitrating agents.

Common Reagents and ConditionsReaction Type Common Reagents Oxidation Potassium permanganate, Chromium trioxide Reduction Lithium aluminum hydride, Sodium borohydride Substitution Bromine, Chlorine

| Reaction Type | Common Reagents |

|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide |

| Reduction | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Bromine, Chlorine |

Indoline-5,6-diol hydrobromide exhibits potential biological activities that are of significant interest in pharmacology. Research has indicated its properties as:

- Antitumor: The compound has been evaluated for its ability to inhibit tumor growth.

- Antibacterial: It shows promise as an antibacterial agent.

- Anti-inflammatory: Studies suggest it may reduce inflammation through various biochemical pathways.

- Neuroprotective: Indoline derivatives have been explored for their neuroprotective effects against oxidative stress in cellular models .

Several synthesis methods have been developed for indoline-5,6-diol hydrobromide:

- Reduction of Indole: This method involves reducing indole using suitable reducing agents to yield the desired diol.

- Intramolecular Diels–Alder Reaction: This cycloaddition method combines a conjugated diene with a substituted alkene to form indoline derivatives.

- Hydrobromic Acid Reaction: The compound is synthesized by reacting indoline-5,6-diol with hydrobromic acid to form the hydrobromide salt.

Indoline-5,6-diol hydrobromide has diverse applications across various fields:

- Medicinal Chemistry: It serves as an intermediate in synthesizing other biologically active compounds.

- Cosmetic Industry: The compound is utilized in hair dye formulations due to its color properties.

- Pharmaceutical Development: Indoline derivatives are being explored for potential therapeutic applications in treating cardiovascular diseases and cancer .

Research on the interaction of indoline-5,6-diol hydrobromide with biological systems is limited but indicates potential interactions with proteins involved in cellular signaling pathways. Notably, its interaction with lactotransferrin has been suggested but requires further investigation to elucidate specific mechanisms of action and downstream effects.

Indoline-5,6-diol hydrobromide shares structural similarities with several other compounds within the indole family. Here are some notable comparisons:

| Compound Name | Unique Features |

|---|---|

| 5,6-Dihydroxyindoline | Lacks bromide; primarily studied for metabolic roles |

| 2-Methyl-1H-indole-5,6-diol | Contains a methyl group at position 2; different solubility properties |

| 1H-Indole-5,6-diol | Lacks methyl and bromine substituents; different biological activity profile |

| 5-Bromo-4-indoline-2-diol | Different substitution pattern affects reactivity and solubility |

Indoline-5,6-diol hydrobromide stands out due to its specific substitution pattern that enhances its water solubility compared to other similar compounds. This unique structural arrangement contributes to its distinct chemical and biological properties.

GHS Hazard Statements

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive;Irritant